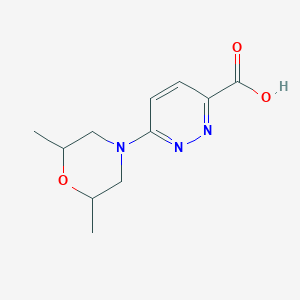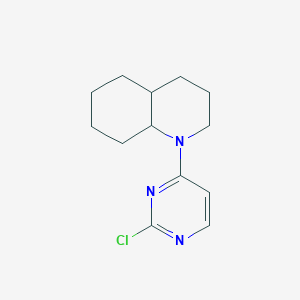
2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the combination of a chlorophenyl group and a furan ring. Specific synthetic methods may vary, but the overall process aims to create the desired structure. Researchers have explored various routes to access this compound, and green chemistry approaches have gained prominence in recent years .
Applications De Recherche Scientifique
Photochemical Synthesis Applications
A study highlighted the synthesis of 2-substituted benzo[b]furans through a metal-free photochemical reaction involving 2-chlorophenol derivatives and terminal alkynes. This process utilizes tandem formation of aryl-C and C-O bonds via an aryl cation intermediate, offering an environmentally friendly approach due to its mild conditions and the use of less expensive chlorophenols over bromo or iodo analogues (Protti, Fagnoni, & Albini, 2012).
Computational Chemistry Insights
Research on nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(furan-2-yl)ethan-1-one, employed Density Functional Theory (DFT) calculations. These studies offer computational insights into the mechanisms of these reactions, further contributing to the understanding of the chemical properties and reactivity of compounds containing the furan-2-yl moiety (Erdogan & Erdoğan, 2019).
Antitubercular Agents Development
A series of compounds with the furan nucleus, including those derived from 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone, have been synthesized and tested for their antitubercular activity. This research underscores the potential of furan derivatives in developing new treatments for tuberculosis (Bhoot, Khunt, & Parekh, 2011).
Chemoenzymatic Synthesis Approaches
Studies on lipase-catalyzed asymmetric acylation for the synthesis of furan-based alcohols demonstrate the utility of 2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one in chemoenzymatic procedures. These methods provide a pathway for the enantioselective synthesis of compounds, highlighting the compound's versatility in synthetic organic chemistry (Hara et al., 2013).
Optical Properties Investigation
The investigation into the optical properties of furanic and thiophenic ethane-1,2-diones, including derivatives similar to 2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one, provides insights into their potential applications in materials science. These studies explore the electronic absorption spectra and the influence of substituents on the electronic polarizability and hyperpolarizabilities of the compounds, which could be crucial for designing novel optoelectronic materials (Lukes et al., 2003).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRRLGGFNFNJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate](/img/structure/B1465596.png)
![6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1465597.png)



![4-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465604.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B1465607.png)
![{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1465608.png)
![1-[(3,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1465609.png)


amine](/img/structure/B1465612.png)
![2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465613.png)
